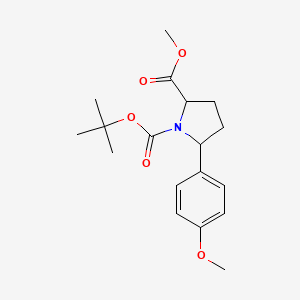![molecular formula C8H9NO3 B6617842 2-azaspiro[4.4]nonane-1,3,6-trione CAS No. 1539671-77-6](/img/structure/B6617842.png)
2-azaspiro[4.4]nonane-1,3,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azaspiro[4.4]nonane-1,3,6-trione (also known as 2-azaspiro[4.4]nonane-1,3,6-tetraone or 2-azaspiro[4.4]nonane-1,3,6-thione) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a four-ring system with a spirocyclic double bond and a sulfur atom. This compound has been found to have interesting properties, such as being a potent inhibitor of enzymes and having a wide range of biological activities.
科学的研究の応用
2-azaspiro[4.4]nonane-1,3,6-trione has been studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. It has also been studied for its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, this compound has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to and transport drugs across cell membranes.
作用機序
The mechanism of action of 2-azaspiro[4.4]nonane-1,3,6-trione is not yet fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to and block the active sites of the enzymes. In addition, its anti-inflammatory, anti-tumor, and anti-bacterial properties are believed to be due to its ability to bind to and inhibit the activity of certain proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have the potential to bind to and transport drugs across cell membranes.
実験室実験の利点と制限
2-azaspiro[4.4]nonane-1,3,6-trione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it can be difficult to purify. In addition, it has a short shelf life, so it must be used quickly after synthesis.
将来の方向性
There are several potential future directions for research on 2-azaspiro[4.4]nonane-1,3,6-trione. Further research could be conducted on its potential applications in drug delivery systems and its ability to bind to and transport drugs across cell membranes. In addition, further research could be conducted on its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, research could be conducted on the mechanism of action of this compound and its potential uses in other areas, such as agriculture and food science. Finally, research could be conducted on the synthesis of this compound and ways to improve its purity and shelf life.
合成法
2-azaspiro[4.4]nonane-1,3,6-trione can be synthesized using a variety of methods. One common method is through the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with sulfuric acid. This reaction produces this compound, which can then be purified and used for further research. Other methods for synthesizing this compound include the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with other reagents, such as thionyl chloride, dimethyl sulfoxide, and ethyl acetate.
特性
IUPAC Name |
2-azaspiro[4.4]nonane-1,3,9-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCIEYYGNXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

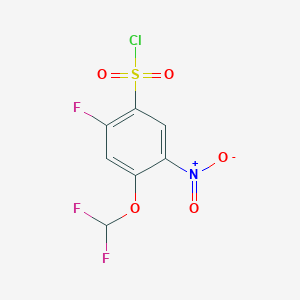
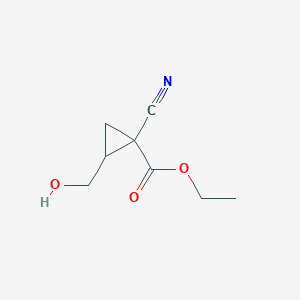
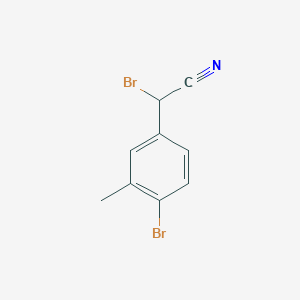

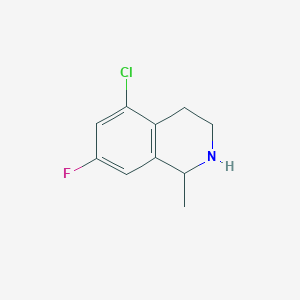
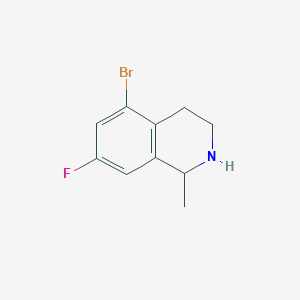



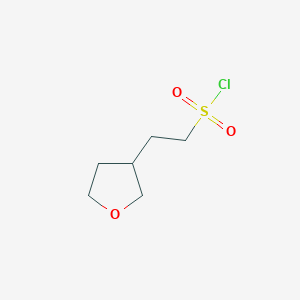
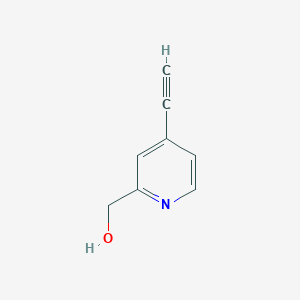
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
